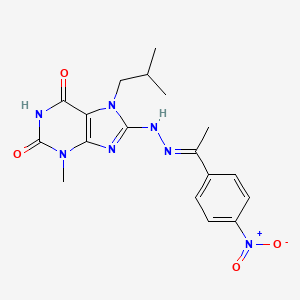
(E)-7-isobutyl-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-isobutyl-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
Research on the acidity constants of compounds with enolisable structures, such as tetronic acid, acetylacetone, and diethylmalonate, among others, shows the feasibility of determining their acidity constants by capillary electrophoresis. These findings contribute to understanding the structure-activity relationships of molecules with acidic carbon atoms, which could be relevant to studying similar purine compounds (Mofaddel et al., 2004).
Fluorescent Chemosensors
Substituted aryl hydrazones of β-diketones have been used as chemosensors with reversible “on–off” sensing capabilities for detecting biologically and environmentally significant cations such as Co2+. This demonstrates the potential of purine derivatives in developing sensitive and selective sensors for environmental and biological applications (Subhasri & Anbuselvan, 2014).
Purine Alkaloids in Marine Organisms
Purine alkaloids isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa have shown weak cytotoxicity towards human cancer cell lines. This highlights the potential of purine derivatives in pharmacological and medicinal chemistry research, particularly in the search for new anticancer agents (Qi, Zhang, & Huang, 2008).
Metal(II) Complexes
Metal(II) complexes of Schiff bases derived from related compounds have been synthesized and characterized for their potential as antibacterial agents, antioxidants, and radical scavengers. These studies provide a foundation for exploring the coordination chemistry of purine derivatives and their biological applications (Ejidike & Ajibade, 2015).
Propiedades
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-5-7-13(8-6-12)25(28)29/h5-8,10H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPAXOSFQQZKIC-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
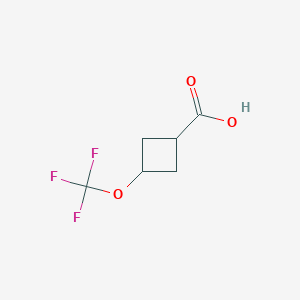
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2771178.png)
![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)
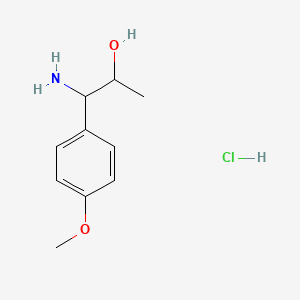
![N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2771185.png)
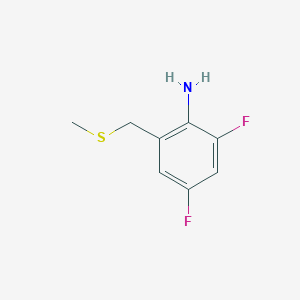
![[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2771187.png)
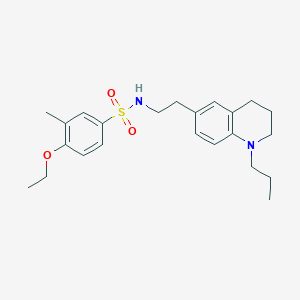
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2771191.png)

![N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2771195.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)
